![molecular formula C18H22N8 B2740142 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine CAS No. 2415571-62-7](/img/structure/B2740142.png)
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine, also known as EPPTB, is a potent inhibitor of protein kinase R (PKR). PKR is an important regulator of cellular responses to viral infection, stress, and inflammation. EPPTB has been shown to have potential therapeutic applications in the treatment of viral infections, autoimmune diseases, and cancer.
Mechanism of Action
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine binds to the kinase domain of PKR and prevents its activation by double-stranded RNA (dsRNA). PKR activation leads to the phosphorylation of eIF2α, which inhibits protein synthesis and promotes apoptosis. 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine prevents this process by binding to the kinase domain and inhibiting its activity.
Biochemical and Physiological Effects:
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several viruses, including hepatitis C virus, human immunodeficiency virus, and Zika virus. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine is its specificity for PKR inhibition. This allows for the study of the specific effects of PKR inhibition on cellular processes. However, 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo studies.
Future Directions
Future research on 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine could focus on its potential therapeutic applications in the treatment of viral infections, autoimmune diseases, and cancer. Additionally, further studies could investigate the effects of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine on other cellular processes and signaling pathways. The development of more stable and soluble analogs of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine could also improve its efficacy in in vivo studies.
Synthesis Methods
The synthesis of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine involves several steps, including the reaction of 6-ethyl-4-chloro-pyrimidine with piperazine, followed by the reaction of the resulting compound with 2-methyl-6-(4-pyridyl)pyridine-4-ol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The final product is obtained through purification and characterization by various analytical techniques.
Scientific Research Applications
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of PKR and prevent the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is involved in the regulation of protein synthesis. This inhibition can lead to the suppression of viral replication, as well as the modulation of immune responses and inflammation.
properties
IUPAC Name |
4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-3-15-11-16(20-13-19-15)24-7-9-25(10-8-24)17-12-18(23-14(2)22-17)26-6-4-5-21-26/h4-6,11-13H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEHDMBSASFUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

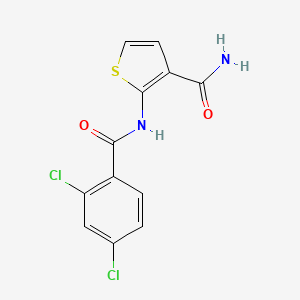
![[(2S,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2740060.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)
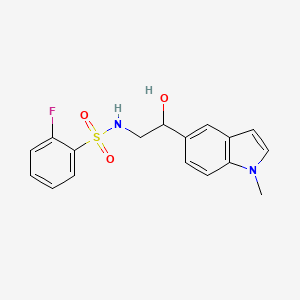

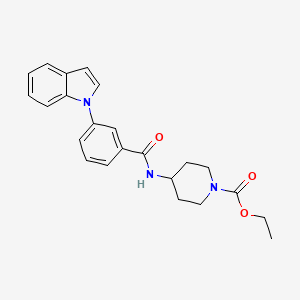
![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)
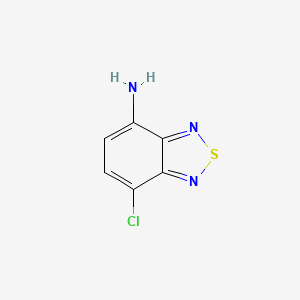
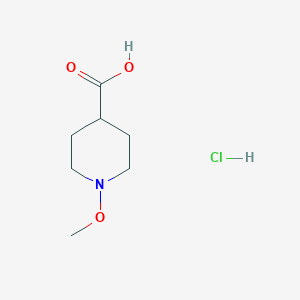
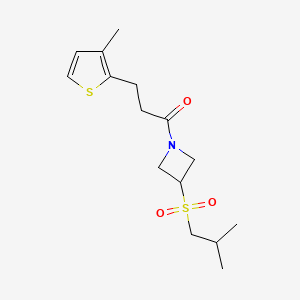
![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)
![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)
![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)